(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697208
InChI: InChI=1S/C7H8IN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m0/s1
SMILES: CC1CNC(=O)C2=C(C=NN12)I
Molecular Formula: C7H8IN3O
Molecular Weight: 277.06 g/mol

(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.:

Cat. No.: VC13697208

Molecular Formula: C7H8IN3O

Molecular Weight: 277.06 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one -

Specification

Molecular Formula C7H8IN3O
Molecular Weight 277.06 g/mol
IUPAC Name (7S)-3-iodo-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C7H8IN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m0/s1
Standard InChI Key QXIGOXIYHSLNSE-BYPYZUCNSA-N
Isomeric SMILES C[C@H]1CNC(=O)C2=C(C=NN12)I
SMILES CC1CNC(=O)C2=C(C=NN12)I
Canonical SMILES CC1CNC(=O)C2=C(C=NN12)I

Introduction

(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with potential applications in medicinal chemistry. This compound belongs to the pyrazolo-pyrazine family, characterized by fused nitrogen-containing rings, which are often associated with significant biological activity.

Synthesis and Derivatives

The synthesis of (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves:

  • Cyclization reactions to form the pyrazolo-pyrazine scaffold.

  • Halogenation to introduce the iodine atom selectively at position 3.

  • Enantioselective methods to ensure the (S)-configuration at position 7.

Derivatives of this compound can be synthesized by modifying substituents on the core structure, allowing exploration of its pharmacological potential.

Biological Relevance

The pyrazolo-pyrazine scaffold is known for its pharmacological versatility. Compounds with similar structures have been investigated for their roles as:

  • Protein kinase inhibitors.

  • Anticancer agents targeting pathways like VEGFR-2 and c-Met.

  • Anti-inflammatory compounds.

While specific biological data for (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is limited, its structural similarity to other bioactive molecules suggests potential activity in these areas.

Applications in Medicinal Chemistry

(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one may serve as:

  • A lead compound for drug discovery targeting protein kinases.

  • A building block for synthesizing derivatives with enhanced biological activity.

  • A probe molecule for studying structure-activity relationships in pyrazolo-pyrazine derivatives.

Research Insights

Studies on related compounds highlight their ability to modulate key biological pathways:

  • Inhibitors of VEGFR-2 and c-Met kinases have shown efficacy in cancer models by arresting cell cycles and inducing apoptosis .

  • Pyrazolo-based compounds often exhibit low toxicity profiles and high selectivity toward specific targets.

Future Directions

Further research is needed to:

  • Evaluate the biological activity of (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one through in vitro and in vivo studies.

  • Develop analogs to optimize potency and selectivity for therapeutic targets.

  • Investigate its pharmacokinetics and safety profile.

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